Etofylline nicotinate

Descripción

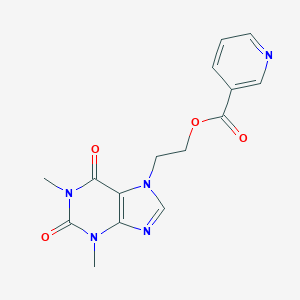

Etofylline nicotinate is a synthetic compound derived from theophylline, a methylxanthine with bronchodilatory and vasodilatory properties. The compound combines etofylline (a theophylline derivative) with nicotinic acid (vitamin B3), leveraging the vasodilatory effects of both components. It is primarily used in respiratory and cardiovascular disorders, such as asthma, chronic obstructive pulmonary disease (COPD), and peripheral vascular diseases .

This compound is standardized in pharmacopeias (BP/EP/USP), ensuring consistent quality in pharmaceutical preparations . Its chemical structure enables conjugation with other bioactive agents, such as benzocaine, to synergize vasodilation with local anesthetic effects .

Propiedades

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-18-12-11(13(21)19(2)15(18)23)20(9-17-12)6-7-24-14(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIAODBBEZGVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158609 | |

| Record name | Etofylline nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-39-3 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofylline nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofylline nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofylline nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFYLLINE NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN6D1V68DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El nicotinato de etofillina se sintetiza mediante la esterificación de la etofillina (7-(2-hidroxietil)teofilina) con ácido nicotínico. La reacción normalmente implica el uso de un agente deshidratante para facilitar la formación del enlace éster entre el grupo hidroxilo de la etofillina y el grupo carboxilo del ácido nicotínico .

Métodos de Producción Industrial

En entornos industriales, la producción de nicotinato de etofillina implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Esto a menudo incluye controlar la temperatura, la presión y el uso de catalizadores para acelerar la reacción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El nicotinato de etofillina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el nicotinato de etofillina en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones del nicotinato de etofillina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían según el producto deseado, pero generalmente implican temperaturas y niveles de pH controlados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones del nicotinato de etofillina dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Formula : C₁₅H₁₅N₅O₄

- Molecular Weight : 329.316 g/mol

- Classification : Small molecule, experimental drug

Etofylline nicotinate functions primarily as a vasodilator, promoting the relaxation of smooth muscle tissues, which is beneficial in various therapeutic contexts.

Pharmacological Applications

- Respiratory Disorders

- Cardiovascular Health

- Neurological Applications

Table 1: Summary of Clinical Applications

| Condition | Application | Study Reference |

|---|---|---|

| Asthma | Bronchodilator | |

| COPD | Eases respiratory symptoms | |

| Cardiovascular Disease | Improves blood flow | |

| Neurological Disorders | Potential ischemic relief |

Case Study Insights

- A study focusing on patients with COPD demonstrated significant improvement in lung function metrics when treated with this compound compared to standard therapies. The study reported a reduction in exacerbation rates and improved quality of life scores among participants .

- In another clinical trial involving asthmatic patients, this compound showed comparable efficacy to conventional bronchodilators but with a lower incidence of side effects such as tachycardia and jitteriness commonly associated with other treatments .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal discomfort and mild headaches. Monitoring for adverse reactions is essential, particularly in patients with pre-existing cardiovascular conditions .

Mecanismo De Acción

El nicotinato de etofillina ejerce sus efectos inhibiendo la enzima fosfodiesterasa, lo que lleva a la acumulación de monofosfato cíclico de adenosina (AMPc) dentro de las células. Esta acumulación da como resultado la relajación del músculo liso y la vasodilatación. El compuesto también actúa como un antagonista del receptor de adenosina, contribuyendo aún más a sus efectos vasodilatadores .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differentiators:

- Metabolic Profile : this compound avoids theophylline metabolism, reducing toxicity risks , whereas diprophylline and pentoxifylline are metabolized into active derivatives.

- Synergistic Conjugation : this compound’s unique ability to conjugate with benzocaine at the meta position enhances its therapeutic scope by combining vasodilation with localized anesthesia .

- Structural Flexibility: Unlike xantinol nicotinate, which is restricted to cerebral applications, this compound is used broadly in respiratory and peripheral vascular conditions .

Research Findings and Clinical Implications

Conjugation Strategies

This compound has been structurally modified to create hybrid molecules with enhanced efficacy.

Metabolic Pathways

This compound intersects with nicotinate and nicotinamide metabolism , a pathway critical for NAD+ biosynthesis. This may confer additional benefits in endothelial function and lipid metabolism, as observed in goldfinch studies where nicotinate metabolism correlated with sphingolipid regulation .

Actividad Biológica

Etofylline nicotinate is a derivative of theophylline, classified as a xanthine compound. It exhibits significant biological activity, primarily as a bronchodilator and vasodilator, making it an important therapeutic agent in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its mechanisms of action, pharmacological effects, clinical studies, and potential side effects.

- Chemical Formula : C₁₅H₁₅N₅O₄

- Molecular Weight : 329.316 g/mol

- Classification : Xanthine derivative

This compound functions through multiple pathways:

- Bronchodilation : It relaxes bronchial smooth muscles, facilitating easier airflow in patients with asthma and COPD. This is primarily achieved by inhibiting phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) within cells, which promotes muscle relaxation .

- Vasodilation : The compound also causes vasodilation, which improves blood flow and oxygen delivery to tissues. This effect can be beneficial in treating conditions associated with poor circulation .

- Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties, reducing airway inflammation and mucus production in asthmatic patients .

Pharmacological Effects

This compound is often combined with other bronchodilators like terbutaline to enhance therapeutic efficacy. The combination works synergistically to provide relief from asthma symptoms by relaxing the airways and reducing respiratory distress .

Table 1: Pharmacological Effects of this compound

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Bronchodilation | PDE inhibition leading to increased cAMP | Relief from asthma and COPD symptoms |

| Vasodilation | Smooth muscle relaxation | Improved blood flow |

| Anti-inflammatory | Reduction of airway inflammation | Decreased mucus production |

Clinical Studies

Research has demonstrated the efficacy of this compound in various clinical settings:

- A study involving patients with asthma showed significant improvement in lung function parameters after treatment with this compound combined with terbutaline compared to controls receiving only terbutaline .

- Another clinical trial assessed the safety profile of this compound, reporting mild side effects such as gastrointestinal disturbances and tachycardia in a small percentage of patients .

Case Study Example

In a pharmacovigilance study conducted at a university hospital, adverse drug reactions (ADRs) were monitored among patients treated with this compound. Out of 122 reported ADRs, 4.9% were classified as certain reactions linked to etofylline tablets, including skin reactions and gastrointestinal issues . This highlights the importance of monitoring for side effects during treatment.

Side Effects

While generally well-tolerated, this compound can cause several side effects:

- Common Side Effects :

- Nausea

- Vomiting

- Stomach upset

- Tachycardia

- Tremors

Patients are advised to report persistent or severe side effects to their healthcare provider .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of etofylline nicotinate, and how can they be experimentally validated?

- Methodological Answer : this compound's physicochemical properties, including molecular formula (C9H12N4O3 for etofylline; ), water solubility (log10ws = -3.99), and logP (-1.574), should be validated using techniques like high-performance liquid chromatography (HPLC) for purity, differential scanning calorimetry (DSC) for thermal stability, and shake-flask methods for solubility profiling. Stability studies under varying pH and temperature conditions are critical for formulation development .

Q. How does this compound differ structurally and pharmacologically from other xanthine derivatives like theophylline?

- Methodological Answer : Comparative structural analyses (e.g., NMR, X-ray crystallography) can highlight differences, such as the 2-hydroxyethyl substitution in etofylline versus the methylxanthine backbone of theophylline. Pharmacologically, in vitro assays (e.g., phosphodiesterase inhibition) and in vivo models (e.g., bronchorelaxation in guinea pigs) can demonstrate its unique mechanism, as etofylline is not metabolized to theophylline ( ).

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

- Methodological Answer : Follow protocols from peer-reviewed syntheses, ensuring reaction conditions (e.g., solvent, temperature) are optimized for yield. Characterization should include mass spectrometry (MS) for molecular weight confirmation, infrared (IR) spectroscopy for functional groups, and nuclear magnetic resonance (NMR) for structural elucidation. Document all steps per NIH guidelines for reproducibility ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound, particularly regarding its conversion to nicotinamide or NAD+ precursors?

- Methodological Answer : Use isotope-labeled tracers (e.g., ¹⁴C-labeled this compound) in hepatocyte or microsomal assays to track metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify intermediates. Cross-reference findings with nicotinate metabolism databases (e.g., Reactome pathways; ) to validate NAD+ pathway involvement .

Q. What experimental designs are optimal for evaluating this compound's dual role in respiratory and cardiovascular systems?

- Methodological Answer : Employ a PICOT framework:

- P opulation: Animal models (e.g., rats with induced hypertension or asthma).

- I ntervention: this compound at varying doses.

- C omparison: Standard therapies (e.g., theophylline for asthma, nifedipine for hypertension).

- O utcome: Metrics like bronchial resistance, blood pressure, and plasma biomarkers (e.g., cAMP levels).

- T ime: Acute (24-hour) vs. chronic (4-week) effects. This design ensures hypothesis-driven, reproducible outcomes ( ).

Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using the Higuchi and Connors method under controlled conditions (temperature, pH). Compare results with computational models (e.g., Crippen fragmentation for logP prediction; ). Statistical tools like Bland-Altman plots can quantify data variability .

Q. What strategies mitigate confounding factors when studying this compound's vasodilatory effects in preclinical models?

- Methodological Answer : Use knockout rodent models to isolate specific receptors (e.g., adenosine A2A). Employ blinded, randomized dosing protocols and control for diet-induced NAD+ fluctuations. Validate findings with ex vivo vascular ring assays and transcriptomic profiling (RNA-seq) to identify off-target effects ( ).

Methodological Guidance for Data Reporting

- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental sections, including raw data deposition in repositories like Zenodo ( ).

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain ethics committee approval ().

- Statistical Rigor : Use power analysis to determine sample size and report effect sizes with 95% confidence intervals ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.